molecular formula C20H34N6O5 B14191502 L-Histidyl-L-isoleucylglycyl-L-isoleucine CAS No. 918661-93-5

L-Histidyl-L-isoleucylglycyl-L-isoleucine

Cat. No.: B14191502
CAS No.: 918661-93-5
M. Wt: 438.5 g/mol
InChI Key: GJVWMSINIDIRTK-FGBNXSKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Histidyl-L-isoleucylglycyl-L-isoleucine is a peptide compound composed of the amino acids L-histidine, L-isoleucine, glycine, and another L-isoleucine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-isoleucylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of Subsequent Amino Acids: Each subsequent amino acid is added in a similar manner, with coupling and deprotection steps repeated.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-isoleucylglycyl-L-isoleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue may lead to the formation of histidine derivatives .

Scientific Research Applications

L-Histidyl-L-isoleucylglycyl-L-isoleucine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-Histidyl-L-isoleucylglycyl-L-isoleucine involves its interaction with specific molecular targets and pathways. The histidine residue can bind to metal ions, influencing various biochemical processes. Additionally, the peptide can interact with cellular receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Histidyl-L-isoleucylglycyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interact with metal ions and cellular receptors sets it apart from other similar compounds .

Properties

CAS No.

918661-93-5

Molecular Formula

C20H34N6O5

Molecular Weight

438.5 g/mol

IUPAC Name

(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C20H34N6O5/c1-5-11(3)16(26-18(28)14(21)7-13-8-22-10-24-13)19(29)23-9-15(27)25-17(20(30)31)12(4)6-2/h8,10-12,14,16-17H,5-7,9,21H2,1-4H3,(H,22,24)(H,23,29)(H,25,27)(H,26,28)(H,30,31)/t11-,12-,14-,16-,17-/m0/s1

InChI Key

GJVWMSINIDIRTK-FGBNXSKPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

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